Methyl 5-phenylpyridazine-4-carboxylate
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Overview
Description
Methyl 5-phenylpyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family It is characterized by a pyridazine ring substituted with a phenyl group at the 5-position and a methyl ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-phenylpyridazine-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-phenylprop-2-yn-1-ol with hydrazine hydrate in the presence of a catalyst can yield the desired pyridazine derivative. The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenylpyridazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The phenyl group or other substituents on the pyridazine ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Methyl 5-phenylpyridazine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-phenylpyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl 5-phenylpyridazine-4-carboxylate can be compared with other pyridazine derivatives:
Pyridazinone: Similar in structure but contains a keto group instead of an ester group.
Phenylpyridazine: Lacks the ester group, making it less reactive in certain chemical reactions.
Methylpyridazine: Contains a methyl group on the pyridazine ring but lacks the phenyl group.
Biological Activity
Methyl 5-phenylpyridazine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyridazine ring substituted with a phenyl group and a carboxylate ester. Its molecular formula is C12H11N3O2. The structural configuration plays a crucial role in its biological interactions and pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily due to its structural resemblance to other compounds known for their pharmacological effects. The following sections outline specific activities and findings related to this compound.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, indicating potential as a lead compound for developing new antimicrobial agents. The mechanism of action is believed to involve inhibition of bacterial enzyme systems, although further studies are required to elucidate specific pathways.
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been highlighted in several studies. It appears to modulate inflammatory responses by interacting with key enzymes involved in the inflammatory cascade. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a significant role in the synthesis of pro-inflammatory mediators.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : Interaction studies indicate that the compound may bind to enzymes involved in metabolic pathways, influencing drug metabolism and efficacy.
- Receptor Affinity : Similar compounds have been shown to exhibit affinity for adenosine receptors, which could suggest potential mechanisms for this compound as well.
Case Studies and Experimental Results
-
Antimicrobial Studies :
- A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL.
- Comparative analysis with standard antibiotics indicated that this compound could serve as an effective alternative or adjunct therapy.
-
Anti-inflammatory Assays :
- In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines in macrophage cell lines by up to 70% when treated with 50 µM concentrations.
- Flow cytometry analysis indicated an increase in apoptotic cells in response to treatment, suggesting a potential mechanism for its anti-inflammatory effects.
Data Table: Summary of Biological Activities
Activity Type | Mechanism of Action | Key Findings |
---|---|---|
Antimicrobial | Inhibition of bacterial enzyme systems | MIC: 10-50 µg/mL against Gram-positive bacteria |
Anti-inflammatory | Modulation of COX enzymes | Reduction of cytokines by up to 70% |
Receptor Interaction | Potential binding to adenosine receptors | Similar compounds show affinity in nanomolar range |
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 5-phenylpyridazine-4-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-8-14-13-7-10(11)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
XWABHBPFBQVQTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=NC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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